3-(4-Chlorophenyl)pentanedioic acid
Overview
Description
3-(4-Chlorophenyl)pentanedioic acid: is an organic compound with the molecular formula C11H11ClO4 . It is a derivative of glutaric acid, where one of the hydrogen atoms on the carbon chain is replaced by a 4-chlorophenyl group. This compound is known for its applications in various fields of scientific research, particularly in life sciences .
Mechanism of Action
Target of Action
It is known to be used as a reagent in suzuki–miyaura coupling reactions , suggesting that it may interact with organoboron compounds and palladium catalysts in these reactions.
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, it may act as an electrophile, reacting with organoboron reagents in the presence of a palladium catalyst .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(4-Chlorophenyl)pentanedioic acid is currently unavailable . Therefore, its impact on bioavailability cannot be accurately determined at this time.
Result of Action
It is known to be involved in the synthesis of baclofen, where it is referred to as impurity D . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)pentanedioic acid typically involves the reaction of 4-chlorobenzaldehyde with diethyl malonate in the presence of a base, followed by hydrolysis and decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
The reaction proceeds through a Knoevenagel condensation, followed by hydrolysis and decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of 3-(4-chlorophenyl)glutaric acid.
Reduction: Formation of 3-(4-chlorophenyl)pentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chlorophenyl)pentanedioic acid is utilized in several scientific research areas:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)pentanedioic acid
- 3-(4-Methylphenyl)pentanedioic acid
- 3-(4-Nitrophenyl)pentanedioic acid
Uniqueness
3-(4-Chlorophenyl)pentanedioic acid is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the compound’s specific structural features can enhance its binding affinity to certain molecular targets, making it valuable in scientific research .
Properties
IUPAC Name |
3-(4-chlorophenyl)pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c12-9-3-1-7(2-4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URXVLIVRJJNJII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188759 | |
Record name | 3-(4-Chlorophenyl) glutarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35271-74-0 | |
Record name | 3-(4-Chlorophenyl)pentanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35271-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Chlorophenyl) glutarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035271740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4-Chlorophenyl) glutarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-chlorophenyl) glutarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.692 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(4-Chlorophenyl)glutaric acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VGC932VYC6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does 3-(4-chlorophenyl)pentanedioic acid contribute to the structural formation of lanthanide coordination polymers, and what makes these structures unique?
A1: this compound (H2cpp) acts as a versatile ligand, coordinating with lanthanide ions (Ln) to form extended polymeric structures. [] The high coordination numbers of lanthanide ions, coupled with the flexible nature of H2cpp and the steric influence of its chlorophenyl group, contribute to unique structural motifs. Specifically, H2cpp facilitates the formation of bis(triple-stranded) helical chains that intertwine, creating 2D tubular meso-helices. These complex structures contribute to the interesting photoluminescent properties observed in these materials. []
Q2: What are the photoluminescent properties of the lanthanide coordination polymers formed with this compound, and what causes these properties?
A2: The lanthanide coordination polymers incorporating H2cpp exhibit diverse photoluminescent behaviors. Notably, the europium (Eu) and terbium (Tb) based polymers display strong luminescence in the visible spectrum. This intense emission stems from efficient energy transfer from the H2cpp ligand to the respective lanthanide ions. [] In contrast, polymers incorporating praseodymium (Pr), neodymium (Nd), samarium (Sm), erbium (Er), and ytterbium (Yb) emit light primarily in the visible region originating from ligand-centered or ligand-to-ligand charge transfer excited states. Additionally, Nd, Er, and Yb polymers also exhibit near-infrared emission. [] These distinct luminescent properties highlight the potential of these materials for various photonic applications.
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